molecular formula C10H12N6O B2989868 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile CAS No. 889940-30-1

7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B2989868
CAS No.: 889940-30-1
M. Wt: 232.247
InChI Key: SQDXDBTVPBBKDI-UHFFFAOYSA-N
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Description

7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a complex organic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class. This compound features a pyrazole ring fused with a triazine ring, and it contains functional groups such as amino, cyano, and tert-butyl groups. Its unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves multiple steps, starting from simpler precursors[_{{{CITATION{{{1{Synthesis of new 4-oxo-1,2,3,4-tetrahydropyrazolo[5,1-с]1,2,4 .... One common approach is the cyclization of a suitable precursor containing the pyrazole and triazine rings[{{{CITATION{{{_1{Synthesis of new 4-oxo-1,2,3,4-tetrahydropyrazolo[5,1-с]1,2,4 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large reactors and continuous flow systems might be employed to handle the increased volume of reagents and products. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxamide.

  • Reduction: : Formation of 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate.

  • Substitution: : Formation of various derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it useful in understanding biological processes and pathways.

Medicine

In the field of medicine, this compound has potential applications in drug development. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of materials with specific properties. Its chemical reactivity makes it suitable for use in the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile exerts its effects depends on its molecular targets and pathways. The amino group can interact with enzymes or receptors, while the cyano group can participate in binding interactions. The tert-butyl group provides steric hindrance, affecting the compound's overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxamide

  • 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

  • 1-Benzyl-3-tert-butyl-7-dimethylamino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Uniqueness

The uniqueness of 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile lies in its combination of functional groups and its ability to undergo various chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

7-amino-3-tert-butyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-10(2,3)6-9(17)16-8(14-13-6)5(4-11)7(12)15-16/h15H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZDGVORGYTJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2C(=C(NN2C1=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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